
3-Bromo-1-indanone
Vue d'ensemble
Description
3-Bromo-1-indanone is a halogenated organic compound that is part of the indanone family. Indanones are cyclic compounds that contain a ketone group within a five-membered ring that is fused to a benzene ring. The presence of a bromine atom at the third position of the indanone structure adds to the chemical reactivity of the compound, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated indanone derivatives can be achieved through various methods. For instance, the bromination of 4-chloro-1-indanone under different conditions leads to the formation of mono- and dibromo derivatives . Another approach involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which results in the formation of brominated dienes that can undergo further reactions to produce indanone structures . Additionally, the electrochemical oxidation of bromide in the presence of 1,3-indandione has been shown to be an effective method for the synthesis of bromo derivatives of 1,3-indandione .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-indanone consists of a bromine atom attached to the third carbon of the indanone ring. This substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of a bromine atom can direct further functionalization of the molecule through various organic reactions, such as cross-coupling .
Chemical Reactions Analysis
3-Bromo-1-indanone can participate in a variety of chemical reactions due to the presence of both the ketone functional group and the bromine atom. The ketone group allows for reactions typical of carbonyl compounds, while the bromine atom can be involved in nucleophilic substitution reactions or serve as a leaving group in coupling reactions. The synthesis of 1-bromo-3-buten-2-one, for example, demonstrates the transformation of a brominated dioxolane derivative into a brominated enone . Moreover, the bromination of substituted 1-indanones using copper(II) bromide as a bromination reagent has been reported, showcasing the versatility of brominated indanone derivatives in synthesis10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-indanone are influenced by both the indanone core and the bromine substituent. The bromine atom adds to the molecular weight and can affect the boiling point, melting point, and solubility of the compound. The ketone group contributes to the compound's ability to form hydrogen bonds and its reactivity in condensation reactions. The electrochemical study of bromide in the presence of 1,3-indandione provides insights into the reactivity of such compounds in bromination reactions .
Applications De Recherche Scientifique
Biological Activity
- Specific Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : 1-indanone derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
- Methods of Application : The specific methods of application vary depending on the type of biological activity being targeted. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The results also vary depending on the specific biological activity. For example, certain 1-indanone derivatives have shown promise as potential treatments for neurodegenerative diseases .
Antitumor Agents
- Specific Scientific Field : Oncology and Medicinal Chemistry .
- Summary of the Application : Certain derivatives of aurone and indanone, which include 3-Bromo-1-indanone, have been synthesized and evaluated as potential antitumor agents .
- Methods of Application : These compounds are synthesized via bioisostere and scaffold hopping strategy, and then submitted to inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
- Results or Outcomes : Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Alzheimer’s Disease Treatment
- Specific Scientific Field : Neurology and Pharmacology .
- Summary of the Application : Certain 1-indanone derivatives are being studied for their potential use in the treatment of Alzheimer’s disease .
- Methods of Application : These compounds are synthesized in a laboratory and then tested in vitro or in vivo for their potential neuroprotective effects .
- Results or Outcomes : Some 1-indanone derivatives have shown promise in preclinical studies, but more research is needed to confirm these findings .
Cardiovascular Drugs
- Specific Scientific Field : Cardiology and Pharmacology .
- Summary of the Application : 1-indanone derivatives are being explored for their potential use as cardiovascular drugs .
- Methods of Application : These compounds are synthesized and then tested in vitro or in vivo for their potential effects on cardiovascular health .
- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .
Insecticides, Fungicides, Herbicides
- Specific Scientific Field : Agriculture and Environmental Science .
- Summary of the Application : 1-indanone derivatives are used as effective insecticides, fungicides, and herbicides .
- Methods of Application : These compounds are synthesized and then applied to crops or environments where pest control is needed .
- Results or Outcomes : These compounds have been found to be effective in controlling a variety of pests, fungi, and weeds .
Hepatitis C Treatment
- Specific Scientific Field : Virology and Pharmacology .
- Summary of the Application : Certain 1-indanone derivatives are being studied for their potential use in the treatment of Hepatitis C .
- Methods of Application : These compounds are synthesized in a laboratory and then tested in vitro or in vivo for their potential antiviral effects .
- Results or Outcomes : Some 1-indanone derivatives have shown promise in inhibiting HCV replication, but more research is needed to confirm these findings .
Organic Electronics
- Specific Scientific Field : Materials Science and Engineering .
- Summary of the Application : 1-indanone derivatives are being explored for their potential use in organic electronics .
- Methods of Application : These compounds are synthesized and then tested for their electronic properties .
- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .
Photopolymerization
- Specific Scientific Field : Polymer Science and Engineering .
- Summary of the Application : 1-indanone derivatives are used in photopolymerization processes .
- Methods of Application : These compounds are synthesized and then used as initiators in photopolymerization reactions .
- Results or Outcomes : These compounds have been found to be effective in initiating polymerization reactions when exposed to light .
Optical Sensing
- Specific Scientific Field : Optics and Sensor Technology .
- Summary of the Application : 1-indanone derivatives are being explored for their potential use in optical sensing .
- Methods of Application : These compounds are synthesized and then tested for their optical properties .
- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .
Non-linear Optical (NLO) Applications
- Specific Scientific Field : Optics and Photonics .
- Summary of the Application : 1-indanone derivatives are being explored for their potential use in non-linear optical applications .
- Methods of Application : These compounds are synthesized and then tested for their non-linear optical properties .
- Results or Outcomes : While some 1-indanone derivatives have shown potential in preclinical studies, more research is needed to confirm these findings .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-indanone | |
CAS RN |
40774-41-2 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




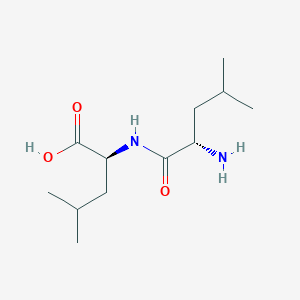





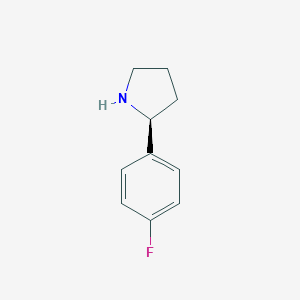
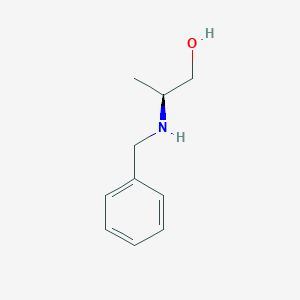
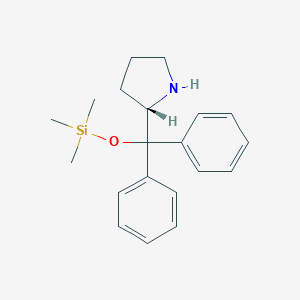
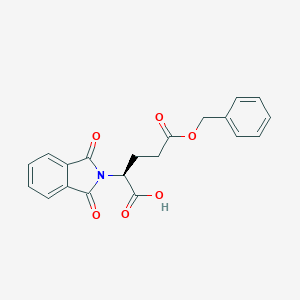

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)